molecular formula C15H19F2NO4S2 B2406900 3-(Cyclohexylsulfonyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine CAS No. 1448033-29-1

3-(Cyclohexylsulfonyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine

Cat. No.: B2406900
CAS No.: 1448033-29-1
M. Wt: 379.44
InChI Key: JZCVVEXSKXWXSN-UHFFFAOYSA-N
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Description

3-(Cyclohexylsulfonyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine is a synthetic organic compound characterized by the presence of cyclohexylsulfonyl and difluorophenylsulfonyl groups attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylsulfonyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine typically involves multiple steps, starting with the preparation of the azetidine ring, followed by the introduction of the cyclohexylsulfonyl and difluorophenylsulfonyl groups. Common synthetic routes include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Introduction of Sulfonyl Groups: The cyclohexylsulfonyl and difluorophenylsulfonyl groups are introduced via sulfonylation reactions using suitable sulfonyl chlorides and base catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylsulfonyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted azetidine derivatives.

Scientific Research Applications

3-(Cyclohexylsulfonyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylsulfonyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Affecting signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclohexylsulfonyl)-1-phenylazetidine: Lacks the difluorophenyl group, resulting in different chemical and biological properties.

    1-((2,6-Difluorophenyl)sulfonyl)azetidine: Does not have the cyclohexylsulfonyl group, leading to variations in reactivity and applications.

Uniqueness

3-(Cyclohexylsulfonyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine is unique due to the presence of both cyclohexylsulfonyl and difluorophenylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-cyclohexylsulfonyl-1-(2,6-difluorophenyl)sulfonylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO4S2/c16-13-7-4-8-14(17)15(13)24(21,22)18-9-12(10-18)23(19,20)11-5-2-1-3-6-11/h4,7-8,11-12H,1-3,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCVVEXSKXWXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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